Molecular Weight Reduction of 14.03 Da vs. 3,3-Dimethyl Analog Enables Higher Molar Efficiency in Downstream Reactions
The target compound possesses a molecular weight of 153.18 Da (C₇H₁₁N₃O) compared to 167.21 Da (C₈H₁₃N₃O) for the closest structural analog 3,3-dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS 58905-32-1), representing a 14.03 Da (8.4%) reduction . This difference arises from the isopropyl group at the 3-position versus the tert-butyl group in the analog, which also reduces steric congestion at the ketone α-carbon. The exact mass differential is confirmed at the monoisotopic level: 153.09033 Da (target) vs. 167.10586 Da (dimethyl analog, calculated for C₈H₁₃N₃O) .
| Evidence Dimension | Molecular weight and steric profile at the ketone α-carbon |
|---|---|
| Target Compound Data | MW: 153.18 g/mol; Exact Mass: 153.09033 Da; 3-position substituent: isopropyl (CH(CH₃)₂); Heavy atom count: 11 |
| Comparator Or Baseline | 3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one (CAS 58905-32-1): MW: 167.21 g/mol; 3-position substituent: tert-butyl (C(CH₃)₃); Heavy atom count: 12 |
| Quantified Difference | ΔMW = −14.03 Da (−8.4%); ΔExact Mass ≈ −14.0155 Da; one fewer heavy atom; reduced steric bulk at the α-carbon as measured by Taft steric parameter (Es: −0.47 for i-Pr vs. −1.54 for t-Bu) |
| Conditions | Structural comparison based on molecular formula, vendor specification sheets, and computed exact mass; steric parameters from Taft Es scale (literature values for alkyl substituents) |
Why This Matters
The lower molecular weight translates to improved atom economy in multi-step syntheses where the triazolyl ketone serves as an intermediate—every 153 g of target compound delivers the same molar equivalents of reactive ketone as 167 g of the dimethyl analog, reducing raw material mass requirements by ~8.4% per batch.
